2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid
Description
2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid is a fluorinated aromatic compound featuring a formamido group attached to a 2,6-difluorophenyl moiety and a branched 3-methylbutanoic acid backbone.
Properties
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQHFYNGRGYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 2,6-difluoroaniline with 3-methylbutanoic acid under specific conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the formamido linkage . The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives .
Scientific Research Applications
2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The formamido group can also play a role in binding to target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound shares structural similarities with other formamido-substituted aromatic acids. Below is a comparative analysis based on available
Key Differences and Implications
Methoxy groups are electron-donating, which may reduce oxidative stability but improve solubility. Fluorine’s small atomic radius and high electronegativity could lead to tighter molecular packing and higher melting points compared to methoxy-substituted analogs.
Bioactivity and Applications: Fluorinated compounds like this compound are often explored as enzyme inhibitors or antimicrobial agents due to fluorine’s ability to mimic hydroxyl groups in biological systems. The dimethoxy analog may exhibit weaker receptor interactions but better solubility in aqueous environments, making it suitable for formulations requiring rapid dissolution .
Synthetic Challenges :
- Introducing fluorine atoms at the 2,6-positions requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas methoxy groups are simpler to install via nucleophilic substitution.
Research Findings and Data Gaps
- Toxicity and Stability: Fluorinated analogs generally exhibit lower acute toxicity but may pose environmental persistence risks. Methoxy analogs, while less persistent, may generate toxic phenolic metabolites.
Biological Activity
2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 239.24 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biochemical pathways. Notably, it has been studied for its potential as an inhibitor of enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Inhibition Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against AChE:
- IC values for AChE inhibition range from 20 to 30 µM for various analogs.
- Compounds with a difluorophenyl moiety showed enhanced binding affinity due to increased hydrophobic interactions within the enzyme's active site.
Biological Activity Data
| Compound | Target Enzyme | IC (µM) | Selectivity | Reference |
|---|---|---|---|---|
| 5d | AChE | 29.46 ± 0.31 | High | |
| 5d | BuChE | Not significant | - | |
| 2 | BACE1 | 2.85 ± 0.09 | Moderate |
Neuroprotective Effects
A study investigated the neuroprotective effects of compounds related to this compound in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models.
Pain Management
Another study explored the use of similar compounds as potential analgesics. The findings suggested that the compound could modulate pain pathways by inhibiting specific receptors associated with pain perception.
Molecular Modeling Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with target enzymes:
- The compound demonstrated a favorable binding pose within the active site of AChE, suggesting competitive inhibition.
- Molecular dynamics simulations indicated stability in the binding conformation over extended periods, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
